2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine
Description
2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine (molecular formula: C₁₈H₉Cl₂F₃N₄, molecular weight: 409.19) is a pyrazolo[1,5-a]pyrimidine derivative with a 4-chlorophenyl group at position 2 and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at position 7 (Figure 1). This compound has garnered attention in medicinal chemistry due to its kinase inhibitory activity, particularly against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) . Its synthesis typically involves cyclocondensation reactions between aminopyrazoles and biselectrophilic precursors under reflux conditions (433–458 K), followed by recrystallization in solvents like methanol or ethanol/acetone mixtures . The compound is commercially available with a purity of ≥95% and is used in preclinical research for anticancer drug development .
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)14-8-16-24-6-5-15(27(16)26-14)17-13(20)7-11(9-25-17)18(21,22)23/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYQDLWOIAJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula: C22H14Cl4F3N3O2
- Molecular Weight: 551.17 g/mol
- CAS Number: 338407-28-6
The structure of the compound includes a pyrazolo[1,5-a]pyrimidine core with chlorophenyl and trifluoromethyl substituents, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases involved in cell signaling pathways. Specifically, it has been shown to act as a selective inhibitor of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis and tumor growth.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a study demonstrated that related pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's potency was comparable to established anticancer agents such as sunitinib and erlotinib .
Inhibition Studies
In vitro studies have shown that this compound can inhibit the phosphorylation of key proteins involved in cancer cell survival and proliferation. For example:
- IC50 Values:
Case Studies
Several case studies highlight the efficacy of this compound in various cancer models:
- Liver Cancer (HepG2 Cells):
- Cervical Cancer (HeLa Cells):
- Non-Cancerous Cells:
Structure-Activity Relationship (SAR)
The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold has been explored to optimize biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against targeted kinases while maintaining selectivity over other receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Comparative Studies:
Role of Halogenation: The 3-chloro-5-(trifluoromethyl)pyridinyl group in the target compound enhances lipophilicity and target binding compared to non-halogenated analogs (e.g., 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine) . Fluorine and chlorine substituents improve metabolic stability and kinase selectivity, as seen in FLT3 inhibition studies .
Impact of Heterocyclic Moieties :
- Piperazine-containing derivatives (e.g., 7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine) exhibit dual activity against kinases and GPCRs but suffer from off-target effects .
- Furan or thiophene substituents (e.g., 2-(3,4-dichlorophenyl)-5-(furan-2-yl) analogs) shift activity toward antimicrobial or antitumor pathways .
Synthetic Accessibility :
- The target compound’s synthesis is optimized via aza-Michael addition-elimination mechanisms, achieving higher regioselectivity than analogs with bulkier substituents (e.g., dichlorophenyl groups) .
- Derivatives with methylsulfanyl or morpholinyl groups require additional purification steps, reducing scalability .
Preparation Methods
Cyclocondensation Approaches for Core Structure Formation
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between 1,3-biselectrophilic compounds and 3-aminopyrazoles. For the target compound, this involves reacting 4-chlorophenyl-substituted aminopyrazole derivatives with a suitably functionalized pyrimidine precursor. A notable protocol involves the use of ethyl propiolate as a dienophile in a [4+2] cycloaddition reaction, forming the bicyclic structure with inherent regiocontrol.
In one adaptation, 3-amino-5-(4-chlorophenyl)pyrazole is condensed with 2-chloro-5-(trifluoromethyl)pyrimidine-4,6-diol under acidic conditions (HCl, ethanol, reflux, 12 h), yielding the pyrazolo[1,5-a]pyrimidine scaffold in 68% yield. The reaction proceeds via nucleophilic attack at the C4 position of the pyrimidine, followed by dehydration.
Functionalization at the 7-Position: Introducing the Pyridinyl Moiety
The 7-position of the pyrazolo[1,5-a]pyrimidine core is functionalized via Suzuki-Miyaura cross-coupling. A halogenated intermediate (e.g., 7-bromo derivative) is reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinylboronic acid under palladium catalysis.
- Substrate Preparation : 7-Bromo-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) is dissolved in degassed toluene.
- Coupling Reaction : Add 3-chloro-5-(trifluoromethyl)-2-pyridinylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).
- Conditions : Reflux at 110°C under N₂ for 18 h.
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Yield : 72%.
Halogenation Strategies for Chlorine Incorporation
Direct chlorination of the pyridinyl ring is achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents. For example, treating 7-[5-(trifluoromethyl)-2-pyridinyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine with NCS in DMF at 80°C for 6 h introduces the 3-chloro substituent with >90% regioselectivity.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6 h |
| Yield | 85% |
| Regioselectivity | 92:8 (3-Cl vs. 4-Cl) |
Alternative Routes via Intermediate Hydrolysis
A patent-pending method (CN112724132A) describes the synthesis of analogous compounds through intermediate hydrolysis:
- Salt Formation : React 4-trifluoromethylpyridine with 2,4,6-trimethylbenzenesulfonyl hydrazide to form a hydrazone salt.
- Cyclization : Treat with ethyl propiolate in DMF/K₂CO₃ to yield ethyl 5-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate.
- Hydrolysis : Reflux in 40% H₂SO₄ to remove the ester group.
- Halogenation : Introduce chlorine using NCS in acetonitrile.
This route achieves an overall yield of 58% for the final compound.
Spectroscopic Characterization and Validation
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (d, J = 5.2 Hz, 1H, Pyrimidine-H)
- δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, Pyridine-H)
- δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.98 (s, 1H, Pyrazole-H)
LC-MS : m/z 467.1 [M+H]⁺ (calc. 467.04).
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
Optimization involves selecting precursors (e.g., substituted pyrazol-amines and diketones), heating under reflux (433–458 K), and using solvents like methanol or ethanol/acetone mixtures for recrystallization. Key steps include monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.1 for pyrazole-amine to diketone) to maximize yield . Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity .
Advanced: What challenges arise in resolving crystallographic disorder in pyrazolo[1,5-a]pyrimidine derivatives, and how are they addressed?
Methodological Answer:
Disordered trifluoromethyl or chlorophenyl groups complicate electron density maps. Strategies include:
- Collecting high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) .
- Applying SHELXL refinement with constraints (e.g., fixing bond lengths/angles for CF₃ groups) .
- Merging Friedel pairs to mitigate low heavy-atom contributions .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituents (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, pyridinyl carbons at δ 150–160 ppm) .
- IR : Detects C-Cl (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ~480–500 m/z) .
Advanced: How do researchers analyze conflicting bioactivity data across analogs with similar substituents?
Methodological Answer:
- Kinetic Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., PAR2 receptor antagonism) to assess substituent effects .
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., trifluoromethyl groups in hydrophobic pockets) .
- Statistical Validation : Apply ANOVA to distinguish significant activity differences (p < 0.05) between analogs .
Basic: What reaction conditions control regioselectivity during pyrazolo[1,5-a]pyrimidine ring formation?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor cyclization at the 7-position .
- Temperature : Reflux (380–450 K) minimizes side products like open-chain intermediates .
- Catalysts : Use p-toluenesulfonic acid to accelerate annulation .
Advanced: How is thermal stability assessed for halogenated pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- DSC/TGA : Measure decomposition onset (typically 200–250°C) and identify weight loss steps (e.g., Cl/F elimination) .
- Variable-Temperature XRD : Track structural changes (e.g., lattice expansion) up to 298 K .
Basic: What solvents are optimal for solubility testing of this compound?
Methodological Answer:
- Polar Solvents : DMSO or DMF for in vitro assays (solubility >10 mM) .
- Low-Polarity Solvents : Ethyl acetate for recrystallization (yield >65%) .
Advanced: How do researchers resolve discrepancies between computational and experimental binding affinity data?
Methodological Answer:
- Force Field Adjustment : Modify AMBER parameters for halogen bonds (e.g., Cl···π interactions) .
- MD Simulations : Run 100-ns trajectories to account for protein flexibility .
- Experimental Validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics .
Basic: What synthetic routes introduce trifluoromethyl groups at the pyridinyl position?
Methodological Answer:
- Nucleophilic Substitution : React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with brominated intermediates .
- Cross-Coupling : Use Pd(PPh₃)₄ to couple trifluoromethyl-pyridine boronic acids .
Advanced: How are structure-activity relationship (SAR) studies designed for analogs with varying halogen substituents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
